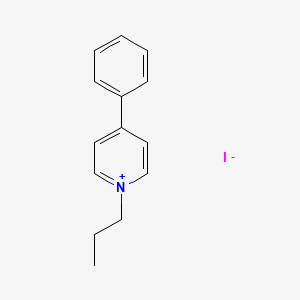

4-Phenyl-1-propylpyridin-1-ium iodide

描述

Contextualization of Pyridinium-based Ionic Liquids in Modern Chemical Research

Pyridinium-based ionic liquids represent a significant class of ionic liquids (ILs), which are salts with melting points below 100°C. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvating capabilities, have positioned them as versatile tools in contemporary chemical research. mdpi.com The structure of pyridinium (B92312) ILs, centered around the pyridinium cation, allows for extensive functionalization. By altering the substituents on the nitrogen atom and at various positions on the pyridine (B92270) ring, as well as by varying the counter-anion, researchers can fine-tune the physicochemical properties of these compounds to suit specific applications. mdpi.com

This adaptability has led to their use in a wide array of chemical endeavors. They serve as alternative "green" solvents in organic synthesis, electrolytes in electrochemical devices, catalysts, and templates in materials science. mdpi.com Their applications span diverse reactions, including Diels-Alder, Friedel-Crafts, and Suzuki reactions, often leading to enhanced reaction rates and selectivities. nih.gov The ability to modify their structure allows for the creation of task-specific ionic liquids, driving innovation in various scientific domains.

Academic Significance and Research Focus on 4-Phenyl-1-propylpyridin-1-ium Iodide and Related Pyridinium Salts

Within the broad family of pyridinium salts, N-alkyl-4-phenylpyridinium derivatives have garnered particular academic interest. The introduction of a phenyl group at the 4-position of the pyridine ring imparts specific electronic and steric properties to the cation, influencing its interactions and reactivity. The academic significance of compounds like this compound lies in their potential applications stemming from their unique molecular architecture.

Research has shown that pyridinium salts structurally related to 1-methyl-4-phenylpyridinium ion (MPP+), a well-known neurotoxin, exhibit interesting biological activities. A study investigating the effects of various pyridinium salts on tyrosine hydroxylation, a key step in dopamine (B1211576) synthesis, found that 1-propyl-4-phenylpyridinium ion demonstrated an inhibitory effect. nih.gov This finding suggests that the N-propyl substituent does not eliminate the biological activity observed in its methyl counterpart, highlighting the importance of studying the influence of different alkyl chains on the properties of 4-phenylpyridinium salts. nih.gov

While detailed research focusing exclusively on this compound is not extensive, its chemical identity is well-established. The synthesis of such N-alkylpyridinium salts is typically achieved through the quaternization of the corresponding pyridine derivative with an alkyl halide. For instance, the general synthesis involves reacting 4-phenylpyridine (B135609) with an alkyl iodide, such as 1-iodopropane (B42940), to yield the desired N-alkyl-4-phenylpyridinium iodide.

The table below summarizes the basic properties of the parent compound, 4-phenylpyridine.

| Property | Value |

| Molecular Formula | C₁₁H₉N |

| Molecular Weight | 155.20 g/mol |

| Appearance | Light brown crystalline solid |

| Melting Point | 77-78 °C |

| Boiling Point | 281 °C |

This data is for the parent compound, 4-phenylpyridine.

Further research into the specific physicochemical properties and applications of this compound is necessary to fully elucidate its potential in areas such as medicinal chemistry, materials science, and catalysis. The foundational knowledge of related pyridinium salts provides a strong basis for future investigations into this particular compound.

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

27132-46-3 |

|---|---|

分子式 |

C14H16IN |

分子量 |

325.19 g/mol |

IUPAC 名称 |

4-phenyl-1-propylpyridin-1-ium;iodide |

InChI |

InChI=1S/C14H16N.HI/c1-2-10-15-11-8-14(9-12-15)13-6-4-3-5-7-13;/h3-9,11-12H,2,10H2,1H3;1H/q+1;/p-1 |

InChI 键 |

YHGXBWUGCUYVGY-UHFFFAOYSA-M |

SMILES |

CCC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] |

规范 SMILES |

CCC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 4-Phenyl-1-propylpyridin-1-ium Iodide and Analogous Pyridinium (B92312) Derivatives

The synthesis of this compound and related pyridinium salts is primarily achieved through the direct alkylation of the corresponding pyridine (B92270) derivative, a classic transformation known as a quaternization reaction. However, more complex pathways and optimization strategies have been developed to enhance efficiency and access diverse analogs.

The most direct route to this compound is the quaternization of 4-phenylpyridine (B135609) with an n-propyl halide, typically 1-iodopropane (B42940) or 1-bromopropane. This type of reaction, a variant of the Menshutkin reaction, involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkyl halide.

Quaternary salts of pyridinium are commonly synthesized by reacting pyridine with various alkyl halides. researchgate.net The reaction conditions can be varied to achieve the desired product. For instance, the synthesis of N-methyl quaternized derivatives of poly(4-vinylpyridine) has been performed using methyl iodide in solvents like methanol (B129727) or ethanol (B145695). nih.gov In many cases, simply refluxing the pyridine derivative with the alkyl halide in a suitable solvent such as ethanol is sufficient to produce the quaternary salt. researchgate.net For the synthesis of 1-hexadecylpyridinium bromide, ethanol was used to decrease the viscosity of the reaction mixture. researchgate.net Microwave-assisted synthesis has also been shown to dramatically reduce reaction times from hours or days to minutes, while significantly improving yields. researchgate.net

The following table summarizes typical conditions for the quaternization of pyridine and its derivatives with alkyl halides.

| Pyridine Derivative | Alkylating Agent | Solvent | Conditions | Yield | Reference |

| 4-Phenylpyridine | 1-Iodopropane | Ethanol | Reflux | Good | researchgate.net (inferred) |

| Poly(4-vinylpyridine) | Methyl iodide | Methanol | N/A | High | nih.gov |

| Pyridine | 2-bromo-1-(naphthalen-2-yl)ethanone | N/A | Microwave | N/A | researchgate.net |

| Nicotinamide | Substituted 2-bromoacetophenones | Ethanol/Acetone | Microwave (10-20 min) | Up to 98% | researchgate.net |

| 4-Methylpyridine | 3-Phenoxypropyl bromide | Acetonitrile | Reflux (24h) | N/A | researchgate.net |

Table 1: Examples of Quaternization Reaction Conditions for Pyridinium Salt Synthesis.

While direct quaternization is common, multi-step pathways offer access to more complex pyridinium structures and can be integrated into larger synthetic sequences. These routes may involve the initial synthesis of a substituted pyridine precursor followed by alkylation, or the transformation of an existing pyridinium salt.

One potential multi-step approach involves starting with 4-phenylpyridine N-oxide. sigmaaldrich.com This precursor can be synthesized and then deoxygenated and alkylated in subsequent steps to yield the target pyridinium salt. Another strategy involves the synthesis of a complex molecule where the pyridinium moiety is introduced at a late stage. For example, in the continuous flow synthesis of active pharmaceutical ingredients, various chemical transformations are linked together in a single, uninterrupted process. tue.nlsyrris.jp Such a sequence could involve creating the 4-phenylpyridine core via a cross-coupling reaction, followed by purification and then quaternization with propyl iodide in a subsequent reactor. For instance, the synthesis of the natural product (¡)-oxomaritidine involved a seven-step continuous sequence using immobilized reagents and catalysts, demonstrating the power of flow chemistry for complex molecular assembly. syrris.jp

A general multi-step flow process might involve:

Synthesis of a key intermediate: For example, a Suzuki or Negishi coupling to form the 4-phenylpyridine core.

In-line purification: Using immobilized scavengers or catch-and-release agents to remove excess reagents and by-products. syrris.jp

Quaternization: Flowing the purified intermediate through a heated reactor containing the alkylating agent (e.g., 1-iodopropane). tue.nl

Final purification/precipitation: An in-line solvent switch or cooling process can be used to precipitate the final pyridinium salt product. tue.nl

Optimizing the synthesis of pyridinium salts is crucial for both laboratory-scale research and industrial applications. Key objectives are maximizing reaction yield and, in flow chemistry, the production rate or space-time yield.

Recent advancements have employed machine learning and automated systems to accelerate reaction optimization. researchgate.net A notable example is the use of a multi-objective Bayesian optimization platform (EDBO+) to refine the continuous flow synthesis of butylpyridinium bromide. researchgate.net This approach allows for the simultaneous optimization of both yield and production rate by intelligently exploring the reaction parameter space, which includes variables like temperature, concentration, and residence time. The use of continuous flow techniques provides superior control over these parameters compared to traditional batch processes and enhances scalability. researchgate.net

Key optimization parameters and their effects are summarized below:

| Parameter | Effect on Reaction | Optimization Strategy | Reference |

| Temperature | Higher temperatures generally increase reaction rate but can lead to side products. | Systematically varied within defined limits (e.g., 100-150°C) using Bayesian optimization to find the optimal balance. | researchgate.net |

| Stoichiometry | The ratio of pyridine to alkyl halide affects conversion and can impact purification. | Varied to find the point of maximum yield without excessive use of reagents. | |

| Residence Time (Flow) | Determines how long reagents are exposed to reaction conditions. | Optimized alongside production rate to maximize throughput while achieving high conversion. | researchgate.net |

| Solvent | Affects solubility of reactants and products, and can influence reaction rate. | Screened to find a solvent that prevents clogging and maximizes yield, such as THF in certain flow syntheses. | tue.nl |

Table 2: Parameters for Optimization in Pyridinium Salt Synthesis.

The integration of automated analysis, for example using nuclear magnetic resonance (NMR) spectroscopy, can provide rapid feedback for these optimization algorithms, creating a "human-in-the-loop" or fully autonomous workflow. researchgate.net

Investigation of Chemical Reactivity and Derived Species

Pyridinium salts are not merely stable products but are also valuable, redox-active building blocks in organic synthesis. rsc.org Their ability to act as precursors for radical species and to participate in asymmetric transformations makes them versatile tools for constructing complex molecules.

Pyridinium salts are widely recognized as convenient precursors for generating carbon-centered and other radicals under mild conditions. rsc.orgacs.org The underlying mechanism typically involves a single-electron transfer (SET) to the electron-deficient pyridinium cation. This reduction forms a neutral pyridinyl radical, which can then undergo fragmentation or participate directly in subsequent reactions.

The generation of the radical species can be initiated in several ways:

Photoredox Catalysis: A photocatalyst, upon excitation by visible light, can reduce the pyridinium salt to generate the corresponding radical. acs.org

Charge-Transfer (CT) Complex Formation: Electron-rich molecules can form a charge-transfer complex with electron-deficient pyridinium salts. Upon irradiation with visible light, this complex can undergo an electron transfer to initiate the radical cascade, even without a separate photocatalyst. rsc.org

Metal Catalysis: Transition metals can also mediate the single-electron reduction required to form the radical species. acs.org

Once formed, these radicals are highly useful intermediates. For example, aryl radicals can add to an electron-deficient pyridinium fragment in Minisci-type reactions. researchgate.net The generation of pyridinium radical cations through single-electron reduction has enabled the C–H pyridonation of unactivated arenes, providing direct access to N-aryl-pyridones. acs.org This highlights the synthetic utility of harnessing the radical reactivity of the pyridinium core itself.

A significant area of modern organic synthesis is the use of pyridinium salts in catalytic enantioselective transformations. rsc.org These reactions often involve the dearomatization of the pyridine ring to create chiral, three-dimensional structures from flat, aromatic starting materials. chemistryviews.orgnih.gov

Several successful strategies have been developed:

Copper-Catalyzed Additions: A copper catalyst paired with a chiral ligand can mediate the enantioselective addition of nucleophiles, such as silicon nucleophiles, to prochiral pyridinium salts. chemistryviews.org This approach has been used to synthesize 4-silylated 1,4-dihydropyridines with excellent enantioselectivity. chemistryviews.org The reaction often requires a specific substitution pattern on the pyridinium ring, such as a carbonyl group at the C3 position, to direct the nucleophilic attack to the C4 position. chemistryviews.org

Organocatalysis: Chiral organocatalysts, such as isothioureas, can be used to generate chiral enolates that add to pyridinium salts in a regio- and stereoselective manner. nih.govrsc.org This method provides access to enantioenriched 1,4-dihydropyridines, which are valuable synthetic intermediates. rsc.org Optimization studies show that solvent choice and the nature of the pyridinium counter-ion can have a significant impact on the enantioselectivity of the product. rsc.org

Photochemical Alkylation: In a novel approach, a chiral amine catalyst can enable the enantioselective α-alkylation of aldehydes using amino acid-derived pyridinium salts as the alkylating agents. rsc.org This process is activated by visible light through a charge-transfer complex and allows for the stereoconvergent synthesis of complex natural products. rsc.org

The following table details examples of enantioselective transformations involving pyridinium derivatives.

| Transformation | Catalyst System | Pyridinium Substrate | Nucleophile/Reagent | Product Type | Enantioselectivity (ee) | Reference |

| C4-Silylation | Cu(CH₃CN)₄PF₆ / (R,R)-Ph-BPE | 3-Carbonyl-pyridinium triflate | Me₂PhSi–Bpin / LiOtBu | 4-Silylated 1,4-dihydropyridine | Excellent | chemistryviews.org |

| Dearomatization | (R)-BTM (isothiourea) | 3-Cyano-pyridinium salt | Aryl ester / DABCO | 1,4-Dihydropyridine | Up to 98:2 er | nih.govrsc.org |

| α-Alkylation of Aldehydes | Chiral amine / Visible light | Amino acid-derived pyridinium salt | Aldehyde | α-Alkylated aldehyde | Up to 97% ee | rsc.org |

Table 3: Examples of Enantioselective Transformations Using Pyridinium Salts.

These methods demonstrate the power of pyridinium salts as versatile intermediates for creating stereochemically complex molecules, which are often relevant as pharmaceutical building blocks. chemistryviews.orgnih.gov

Formation of Merocyanine (B1260669) Dyes and Related Chromophores from Pyridinium Salts

The formation of merocyanine dyes from pyridinium salts represents a significant class of chemical transformations, yielding compounds with valuable solvatochromic and photochromic properties. wikipedia.org The synthesis of these dyes typically involves the reaction of a pyridinium salt, which acts as the electron-accepting portion of the final dye, with a second component that provides the electron-donating moiety. A common synthetic strategy is the Knoevenagel condensation, which involves the base-catalyzed reaction between a compound containing an active methylene (B1212753) group and a carbonyl compound.

In the context of this compound, the synthesis of a merocyanine dye can be achieved through its reaction with a suitable aldehyde, such as p-dimethylaminobenzaldehyde, in the presence of a base catalyst like piperidine (B6355638) or triethylamine. This reaction leads to the formation of a styryl-type merocyanine dye.

The reaction mechanism commences with the deprotonation of the methyl group of the 4-phenylpyridinium salt by the base, generating a highly reactive pyridinium ylide. This ylide then acts as a nucleophile, attacking the carbonyl carbon of p-dimethylaminobenzaldehyde. The resulting intermediate undergoes dehydration to yield the final merocyanine dye. The extended π-system of the resulting molecule, which includes the pyridinium ring, the ethylene (B1197577) bridge, and the dimethylaminophenyl group, is responsible for its characteristic color and photophysical properties.

The choice of the aldehyde and the substituents on both the pyridinium salt and the aldehyde can significantly influence the color and properties of the resulting dye. This modularity allows for the fine-tuning of the dye's absorption and emission characteristics for specific applications.

Illustrative Synthesis of a Merocyanine Dye from this compound

A representative synthesis of a merocyanine dye from this compound is outlined below. The reaction involves the condensation of the pyridinium salt with p-dimethylaminobenzaldehyde in the presence of piperidine as a basic catalyst.

Reaction Scheme:

Experimental Procedure:

A mixture of this compound (1.0 mmol) and p-dimethylaminobenzaldehyde (1.2 mmol) is dissolved in ethanol (20 mL). To this solution, a catalytic amount of piperidine (0.1 mmol) is added. The reaction mixture is then heated at reflux for a specified period, typically ranging from 4 to 8 hours, while being monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford the pure merocyanine dye.

Spectroscopic and Physicochemical Properties

The resulting merocyanine dyes exhibit characteristic absorption spectra in the visible region, which are highly sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, arises from the change in the electronic distribution of the dye molecule in different solvent environments. wikipedia.org In polar solvents, the zwitterionic resonance structure is stabilized, leading to a hypsochromic (blue) shift in the absorption maximum. Conversely, in nonpolar solvents, the neutral resonance structure predominates, resulting in a bathochromic (red) shift.

The following table summarizes the absorption maxima (λmax) of a representative merocyanine dye derived from this compound in various solvents of differing polarity.

| Solvent | Polarity Index (ET(30)) | Absorption Maximum (λmax) (nm) |

| Cyclohexane | 31.2 | 580 |

| Toluene | 33.9 | 565 |

| Dichloromethane | 40.7 | 540 |

| Acetone | 42.2 | 525 |

| Acetonitrile | 45.6 | 510 |

| Ethanol | 51.9 | 495 |

| Methanol | 55.4 | 485 |

| Water | 63.1 | 470 |

The data clearly demonstrates the negative solvatochromism of the dye, with a significant blue shift observed as the solvent polarity increases. This property makes such dyes useful as probes for determining the polarity of microenvironments.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of ions in the solid state is crucial for determining the physical properties of a crystalline material. While the specific crystal structure of 4-Phenyl-1-propylpyridin-1-ium iodide is not publicly documented, analysis of closely related pyridinium (B92312) iodide and bromide salts allows for a detailed prediction of its crystal packing and the non-covalent interactions that govern its supramolecular architecture.

The crystal packing is expected to be dominated by a combination of strong electrostatic interactions between the positively charged pyridinium cation and the iodide anion, alongside weaker, yet structurally significant, non-covalent interactions. These interactions work in concert to build a stable, three-dimensional lattice. Key interactions anticipated in the crystal structure include:

C—H···I Hydrogen Bonds: The acidic hydrogen atoms on the pyridinium ring and the propyl chain are expected to form hydrogen bonds with the iodide anion. These interactions are a primary force in linking the cations and anions. In similar structures, such as 4-{(1E,3E)-4-[4-(Dimethylamino)phenyl]buta-1,3-dien-1-yl}-1-methylpyridin-1-ium iodide, C—H···I hydrogen bonds are observed to link the ions together. researchgate.net

π-π Stacking Interactions: The aromatic phenyl and pyridinium rings are likely to engage in π-π stacking. These interactions can be either face-to-face or, more commonly, offset (slipped) stacking, where the centroid of one ring is displaced relative to the other. In 4-methyl-1-(3-phenoxypropyl)pyridinium bromide, for instance, offset π–π interactions with intercentroid distances of 3.57 Å and 3.85 Å are observed. researchgate.net This arrangement helps to minimize electrostatic repulsion between the electron-rich aromatic clouds.

I···π Interactions: The iodide anion can interact with the electron-deficient π-system of the pyridinium ring. An example of this is seen in the crystal structure of 4-{2-[4-(dimethylamino)phenyl]diazen-1-yl}-1-methylpyridinium iodide, where an I···π contact with an iodine-to-centroid distance of 3.876 Å is present. nih.gov

These varied intermolecular forces result in a complex and tightly packed crystal lattice. The interplay between strong ionic forces and weaker dispersive and hydrogen-bonding interactions dictates the final solid-state structure.

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Reference for Analogy |

|---|---|---|---|---|

| Hydrogen Bond | C-H (Pyridinium, Propyl) | I⁻ | H···I distance: ~2.9 - 3.2 Å | nih.gov |

| π-π Stacking | Pyridinium Ring ↔ Phenyl Ring | Pyridinium Ring ↔ Phenyl Ring | Intercentroid distance: ~3.5 - 3.9 Å (Offset) | researchgate.net |

| Ion-π Interaction | I⁻ | π-system (Pyridinium) | I···Centroid distance: ~3.8 - 3.9 Å | nih.gov |

Conformational Analysis in the Crystalline State

The conformation of the 4-Phenyl-1-propylpyridin-1-ium cation in the solid state is determined by the minimization of steric hindrance and the optimization of intermolecular packing forces. The analysis of related crystal structures provides a robust model for its likely conformation. researchgate.net

The cation consists of three main components: the planar pyridinium ring, the planar phenyl ring, and the flexible N-propyl chain.

Ring Orientation: The pyridinium and phenyl rings are not expected to be coplanar. Due to steric hindrance between the ortho-hydrogens of the two rings, a significant dihedral angle is anticipated. In the analogous structure of 4-methyl-1-(3-phenoxypropyl)pyridinium bromide, the pyridinium and phenyl rings are inclined to one another by 11.80°. researchgate.net A similar twisted conformation is expected for this compound, which helps to alleviate steric strain while still allowing for effective crystal packing.

Propyl Chain Conformation: The n-propyl group attached to the pyridinium nitrogen is flexible, with rotation possible around the C-C single bonds. In the crystalline state, this chain will adopt a specific, low-energy conformation to fit within the lattice. Typically, alkyl chains in such environments adopt a staggered or anti-periplanar conformation to minimize torsional strain. The exact torsion angles will be dictated by the local packing environment and the need to maximize favorable intermolecular contacts.

Table 2: Predicted Conformational Parameters for this compound

| Structural Parameter | Predicted Value/State | Rationale/Analogous Compound |

|---|---|---|

| Pyridinium Ring | Planar | Aromatic nature |

| Phenyl Ring | Planar | Aromatic nature |

| Phenyl-Pyridinium Dihedral Angle | ~10-15° | Steric hindrance relief, based on 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. researchgate.net |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for verifying the purity of synthesized compounds and for analyzing complex mixtures. For ionic compounds like this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the techniques of choice.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of components in a mixture. For quaternary pyridinium salts, reversed-phase HPLC (RP-HPLC) is the most common approach.

A typical RP-HPLC method for this compound would involve a stationary phase of nonpolar character (e.g., C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the phenyl and propyl groups of the cation and the nonpolar stationary phase. The strong ionic nature of the pyridinium head, however, can lead to undesirable interactions with residual silanol (B1196071) groups on the silica (B1680970) surface, often resulting in poor peak shape (tailing). mdpi.com

To mitigate these effects and achieve sharp, symmetrical peaks, several strategies are employed:

Buffered Mobile Phase: The use of a buffered mobile phase (e.g., ammonium (B1175870) acetate) helps to maintain a constant pH and can suppress the ionization of silanol groups. mdpi.com

Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can neutralize the charge of the analyte, improving retention and peak shape.

Specialized Columns: Columns with high-density bonding (end-capping) or alternative stationary phases like porous graphitic carbon (e.g., Hypercarb) or mixed-mode columns (combining reversed-phase and ion-exchange characteristics) can provide superior performance for the analysis of such ionic compounds. sielc.comthermofisher.com

Detection is typically performed using a UV detector, as the phenyl and pyridinium rings are strong chromophores.

Table 3: Typical HPLC Conditions for Pyridinium Salt Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 or C8, 5 µm particle size | Reversed-phase separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with buffer (e.g., 20mM Ammonium Acetate) | Elution of the analyte from the column |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate |

| Detection | UV at ~254 nm or ~260 nm | Detection of aromatic rings |

| Injection Volume | 10-20 µL | Introduction of the sample |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. This results in dramatically increased resolution, sensitivity, and speed of analysis. The principles of separation for this compound in UPLC are the same as in HPLC (primarily reversed-phase), but the performance is substantially enhanced.

The benefits of using UPLC for this compound include:

Higher Throughput: Analysis times can be reduced from several minutes to under a minute, allowing for rapid purity checks and screening.

Improved Resolution: UPLC can more effectively separate the main compound from closely related impurities, providing a more accurate purity assessment.

Increased Sensitivity: Sharper, narrower peaks lead to a better signal-to-noise ratio, enabling the detection and quantification of trace-level impurities.

UPLC systems are almost always coupled with mass spectrometry (MS), creating a powerful UPLC-MS technique. This hyphenated approach provides not only retention time data but also mass-to-charge ratio information, allowing for unambiguous identification of the parent compound and characterization of any impurities or degradation products. chromatographyonline.comacs.org For this compound, electrospray ionization (ESI) in positive ion mode would be used to detect the [C14H16N]+ cation.

Table 4: Illustrative UPLC-MS Conditions for Ionic Liquid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 or equivalent, < 2 µm particle size | High-resolution reversed-phase separation |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elution and promotion of ionization for MS |

| Flow Rate | 0.4 - 0.6 mL/min | Optimal for sub-2 µm particle columns |

| Detection (MS) | ESI Positive Ion Mode | Detection and mass confirmation of the cation |

| MS Scan Mode | Selected Ion Monitoring (SIM) or Full Scan | Targeted quantification or impurity profiling |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic characteristics of molecules. By calculating the electron density, DFT methods can predict a wide array of properties, from molecular geometries to reactivity indices. For the 4-phenyl-1-propylpyridin-1-ium cation, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, are crucial for a detailed understanding of its electronic landscape.

While specific DFT data for 4-phenyl-1-propylpyridin-1-ium iodide is not extensively available in the public domain, the principles of such analyses can be outlined. Theoretical calculations would typically begin with geometry optimization of the 4-phenyl-1-propylpyridin-1-ium cation to find its most stable conformation. Following this, a series of electronic property calculations would be performed.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic character. Conversely, the LUMO is the orbital most likely to accept an electron, signifying electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For pyridinium (B92312) salts, the positive charge on the nitrogen atom significantly influences the energies of these orbitals.

Table 1: Hypothetical Frontier Orbital Energies and Energy Gap for 4-Phenyl-1-propylpyridin-1-ium Cation

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Note: This table is illustrative. Actual values would be determined from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the outcomes of chemical reactions. The theory posits that the most significant interactions occur between the HOMO of one molecule and the LUMO of another.

For the 4-phenyl-1-propylpyridin-1-ium cation, the LUMO is expected to be localized primarily on the pyridinium ring, making it susceptible to nucleophilic attack. The phenyl substituent at the 4-position and the propyl group on the nitrogen atom will modulate the energy and distribution of the LUMO, thereby influencing the cation's reactivity towards nucleophiles. FMO theory can be used to predict the most likely sites of reaction and to understand the mechanisms of reactions in which this ion participates.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting intermolecular interactions, particularly those of an electrostatic nature. The ESP map is colored to indicate different potential values, with red typically representing regions of negative potential (electron-rich) and blue representing regions of positive potential (electron-poor).

For the 4-phenyl-1-propylpyridin-1-ium cation, the ESP map would show a significant region of positive potential around the pyridinium ring, concentrated near the nitrogen atom. This positive charge makes the cation a strong candidate for interacting with anions and other nucleophilic species. The phenyl and propyl groups will also influence the charge distribution, creating more nuanced electrostatic contours. Analysis of the ESP map can help in understanding how the cation interacts with its counter-ion (iodide) and with solvent molecules.

The properties of ions are highly dependent on their environment, particularly in solution. Solvation models, both implicit (continuum models like PCM) and explicit (including individual solvent molecules), are used in DFT calculations to account for the effects of the solvent.

For this compound, calculations performed in different solvents would reveal shifts in the HOMO and LUMO energy levels and changes in the charge distribution. Polar solvents are expected to stabilize the charged species, leading to significant alterations in the calculated electronic properties compared to the gas phase. The choice of solvation model is critical for obtaining results that can be accurately compared with experimental data obtained in solution.

Molecular Dynamics (MD) Simulations of Interfacial Phenomena

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate the movements and interactions of particles over time, offering insights into dynamic processes such as adsorption and diffusion.

The interaction of pyridinium ions with various surfaces is of interest in fields such as corrosion inhibition, catalysis, and materials science. MD simulations can be employed to study the adsorption of 4-phenyl-1-propylpyridin-1-ium ions onto a substrate, such as a metal surface.

These simulations would typically involve placing a number of the pyridinium and iodide ions in a simulation box with a model of the substrate surface and a solvent. The simulation would then track the trajectories of the ions as they interact with the surface. Analysis of these trajectories can reveal key information about the adsorption process, including the preferred orientation of the adsorbed ions, the strength of the adsorption, and the structure of the adsorbed layer. For 4-phenyl-1-propylpyridin-1-ium, the planar phenyl and pyridinium rings may favor a flat-lying orientation on the surface to maximize van der Waals interactions, while the propyl chain may adopt various conformations.

Simulation of Molecular Orientation and Dynamics at Interfaces

Molecular dynamics (MD) simulations are a powerful tool to investigate the behavior of molecules at interfaces, such as liquid-vapor or liquid-solid boundaries. For pyridinium compounds like this compound, understanding their orientation and dynamics at these interfaces is crucial for applications in areas like catalysis, and materials science.

Research on related pyridinium compounds provides a strong indication of how this compound is likely to behave. MD simulations of pyridine (B92270) and its alkyl derivatives at a liquid/vapor interface have shown that the orientation of the pyridine ring is highly dependent on its position within the interfacial region. aip.orgnih.gov At the outermost surface, the pyridine ring tends to adopt a more vertical orientation relative to the interface plane. aip.orgnih.gov Conversely, in the innermost part of the interface, a more parallel orientation is favored. aip.orgnih.gov The introduction of an alkyl chain, such as the propyl group in this compound, can further influence this orientation due to hydrophobic and steric effects, leading to a more complex atomic structure at the interface. aip.orgnih.gov

In the context of a solid interface, such as mica, studies on hexadecyl- and methylpyridinium ions have revealed that the pyridinium ring adopts a preferred orientation with the plane tilted at approximately 34 degrees from the surface. This orientation is primarily driven by ionic interactions between the positively charged pyridinium group and the negatively charged lattice of the solid substrate, as well as van der Waals forces. Notably, the length of the alkyl chain was found to not significantly alter the ring's orientation, suggesting that the ionic and surface interactions of the pyridinium headgroup are the dominant orienting factors.

For this compound at an interface, it is anticipated that the cationic pyridinium head would be the primary point of interaction, especially at a charged interface. The phenyl group at the 4-position and the propyl group on the nitrogen atom would then be oriented based on a combination of steric hindrance, hydrophobic interactions, and packing considerations.

Table 1: Simulated Interfacial Properties of Structurally Similar Pyridinium Compounds

| Property | Pyridine at Liquid/Vapor Interface | Alkyl-Pyridinium at Solid (Mica) Interface |

| Ring Orientation (Outermost Layer) | Predominantly vertical aip.orgnih.gov | Tilted (~34° from surface) |

| Ring Orientation (Innermost Layer) | Predominantly parallel aip.orgnih.gov | Not applicable |

| Primary Driving Interaction | Dipole-dipole interactions aip.org | Ionic interaction with substrate |

| Effect of Alkyl Chain | Induces more complex surface structure aip.orgnih.gov | Minor influence on ring orientation |

This table is illustrative and based on findings for structurally related compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in medicinal chemistry for predicting the activity of new compounds and for guiding the design of more potent molecules.

The development of a QSAR model for a series of compounds including this compound would involve the calculation of a wide array of theoretical descriptors. These descriptors can be categorized into several groups:

Electronic Descriptors: These relate to the electron distribution in the molecule and include properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges.

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molecular volume, and molar refractivity.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the partition coefficient (log P) being the most common.

Topological Descriptors: These are numerical values that describe the atomic connectivity and shape of the molecule.

Once calculated, these descriptors are used to build a mathematical model, often using statistical methods like multiple linear regression, that can predict the biological activity of related compounds.

Correlation of Theoretical Descriptors with Experimental Observations

The core of any QSAR study is the correlation of theoretical descriptors with experimentally observed biological activities. researchgate.net For pyridinium salts, studies have shown that their antimicrobial activity can be linked to their ability to adsorb onto and disrupt bacterial cell membranes. mdpi.com

In a hypothetical QSAR study of a series of 4-phenyl-1-alkylpyridinium iodides, one might expect to find strong correlations between certain descriptors and an observed activity, for instance, the minimum inhibitory concentration (MIC) against a bacterial strain.

For example, an increase in the length of the alkyl chain on the pyridinium nitrogen has been shown to increase the antibacterial activity in some series of pyridinium salts. mdpi.com This observation would likely be captured in a QSAR model by a positive correlation with descriptors related to size and hydrophobicity, such as molecular weight or log P. The rationale is that a longer alkyl chain enhances the surfactant properties of the molecule, allowing it to better integrate into and disrupt the lipid bilayer of the bacterial cell membrane.

Table 2: Illustrative Theoretical Descriptors and Their Potential Correlation with Biological Activity for Pyridinium Salts

| Descriptor Type | Specific Descriptor | Potential Correlation with Antimicrobial Activity | Rationale |

| Steric/Hydrophobic | Molecular Weight (MW) | Positive | Increased size and lipophilicity may enhance membrane disruption. |

| Steric/Hydrophobic | Molar Refractivity (MR) | Positive | Relates to molecular volume and polarizability, influencing van der Waals interactions. |

| Hydrophobic | Partition Coefficient (log P) | Positive | Higher log P indicates greater lipid solubility, facilitating membrane interaction. |

| Electronic | HOMO Energy | Negative | A higher HOMO energy may indicate greater reactivity, but the correlation can be complex. |

| Electronic | LUMO Energy | Negative | A lower LUMO energy can relate to the molecule's ability to accept electrons, potentially influencing interactions with biological targets. |

This table presents a hypothetical correlation based on general principles of QSAR and studies on related pyridinium compounds.

The statistical quality of the QSAR model is assessed by parameters such as the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validated R² (Q²), which measures the predictive power of the model. A robust QSAR model with good statistical validation can then be used to predict the activity of untested compounds, including novel derivatives of this compound, thereby accelerating the discovery of new active compounds.

Diverse Academic Applications and Research Directions

Performance as Corrosion Inhibitors

Quaternary ammonium (B1175870) salts, particularly those based on a pyridinium (B92312) scaffold, are recognized for their efficacy in mitigating the corrosion of metals, especially steel in acidic environments. The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. The 4-Phenyl-1-propylpyridin-1-ium cation, with its aromatic phenyl group and propyl chain attached to the nitrogen atom of the pyridine (B92270) ring, exhibits the structural features conducive to effective surface adsorption and corrosion inhibition. The iodide anion can also play a synergistic role in the inhibition process.

To quantitatively assess the performance of 4-Phenyl-1-propylpyridin-1-ium iodide as a corrosion inhibitor, a suite of electrochemical techniques is employed. These methods provide detailed insights into the kinetics of the corrosion process and the mechanism of inhibition.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the interface between a metal and a corrosive solution. By applying a small amplitude alternating potential over a range of frequencies, the impedance of the system is measured. The data is often presented as a Nyquist plot, which for a corroding system typically shows a semicircular feature.

The diameter of this semicircle corresponds to the charge transfer resistance (Rct), a key parameter that is inversely proportional to the corrosion rate. An increase in the Rct value in the presence of an inhibitor indicates a decrease in the corrosion rate and thus, effective inhibition. Another important parameter derived from EIS is the double-layer capacitance (Cdl), which is related to the adsorption of inhibitor molecules on the metal surface. A decrease in Cdl is often attributed to the replacement of water molecules (with a higher dielectric constant) by the organic inhibitor molecules (with a lower dielectric constant) at the metal/solution interface, further signifying the formation of a protective film.

No specific experimental data for this compound was found in the public domain to generate a data table.

Potentiodynamic Polarization (PDP) studies involve scanning the potential of the working electrode (the metal sample) and measuring the resulting current. The resulting polarization curve provides information about both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.

From the polarization curves, several key parameters are extracted, including the corrosion potential (Ecorr), the corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes. A significant decrease in the corrosion current density (icorr) in the presence of the inhibitor is a direct indication of its effectiveness. The inhibition efficiency (IE%) can be calculated from the icorr values with and without the inhibitor.

The effect of the inhibitor on the Tafel slopes can provide insights into the inhibition mechanism. If both anodic and cathodic slopes are affected, the inhibitor is classified as a mixed-type inhibitor. If primarily the anodic slope is changed, it is an anodic inhibitor, and if the cathodic slope is predominantly affected, it is a cathodic inhibitor. For many pyridinium-based inhibitors, a mixed-type behavior is commonly observed.

No specific experimental data for this compound was found in the public domain to generate a data table.

Cyclic Voltammetry (CV) is a versatile electrochemical technique that can be used to study the redox behavior of the inhibitor and its interaction with the metal surface. In the context of corrosion, CV can help to understand the formation of the protective film and its stability. By cycling the potential, the adsorption and desorption processes of the inhibitor on the metal surface can be investigated. The shape of the voltammogram and the positions and magnitudes of the peaks can provide qualitative and sometimes quantitative information about the electrochemical processes occurring at the electrode surface. For instance, a reduction in the peak currents associated with the metal's redox processes in the presence of the inhibitor would indicate the formation of a passivating layer.

The effectiveness of an organic corrosion inhibitor is fundamentally linked to its adsorption on the metal surface. To understand this adsorption process, experimental data are often fitted to various adsorption isotherms.

The Langmuir adsorption isotherm is one of the most commonly used models to describe the adsorption of corrosion inhibitors. This model assumes that the inhibitor forms a monolayer on the metal surface, that all adsorption sites are equivalent, and that there are no interactions between the adsorbed molecules. The Langmuir isotherm is represented by the equation:

C / θ = 1 / Kads + C

where C is the concentration of the inhibitor, θ is the surface coverage (often calculated from the inhibition efficiency), and Kads is the equilibrium constant of the adsorption process. A linear plot of C/θ versus C with a slope close to 1 suggests that the adsorption of the inhibitor follows the Langmuir isotherm. The value of Kads can be obtained from the intercept of this plot, which provides information about the strength of the interaction between the inhibitor and the metal surface. A high value of Kads indicates strong adsorption and, consequently, better inhibition performance.

No specific experimental data for this compound was found in the public domain to generate a data table.

Adsorption Behavior and Isotherm Modeling

Functional Materials Science Applications

The unique properties of this compound also make it a candidate for use in advanced functional materials, particularly in optoelectronics.

Organic Metal Halide Hybrids (OMHHs) are a class of materials being investigated for applications like direct X-ray detection. researchgate.net These materials are composed of an organic cation and a metal halide anion complex (e.g., [MnBr₄]²⁻). nih.gov The organic component, such as the 4-Phenyl-1-propylpyridin-1-ium cation, plays a vital role in defining the structure and properties of the hybrid material. mdpi.com

The choice of the organic cation influences critical parameters such as:

Structural Dimensionality: The size and shape of the cation can control the crystal structure (e.g., 0D, 2D, 3D), which dictates the electronic and optical properties. mdpi.com

Stability: The organic component can enhance the material's stability under ambient conditions. nih.gov

Processing Temperature: Introducing specific organic groups, like branched chains, has been shown to lower the melting point of the hybrid material, making it more easily processable. nih.gov

In this context, 4-Phenyl-1-propylpyridin-1-ium could serve as the organic spacer cation in a low-dimensional (e.g., 0D or 2D) OMHH, contributing to the material's potential as a scintillator for X-ray imaging. nih.govnih.gov

In Dye-Sensitized Solar Cells (DSSCs), the electrolyte is a crucial component that regenerates the photo-oxidized dye. The standard electrolyte contains the iodide/triiodide (I⁻/I₃⁻) redox couple. mdpi.com Iodide-based organic salts and ionic liquids, such as this compound, are often used as additives to improve cell performance. mdpi.com

The addition of such pyridinium salts can enhance DSSC efficiency in several ways:

Increased Iodide Concentration: It serves as a source of iodide ions, which are essential for the redox shuttle. mdpi.com

Interface Modification: The pyridinium cations can adsorb onto the surface of the semiconductor photoanode (typically TiO₂). This can shift the conduction band edge of the semiconductor, which often leads to an increase in the open-circuit voltage (Voc) of the solar cell. nih.gov

Research on similar picolinium and imidazolium (B1220033) iodide salts has confirmed their effectiveness as electrolyte additives, making this compound a viable candidate for similar applications. mdpi.commdpi.com

Investigation as Ionic Liquids for Electrochemical Applications

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as potential electrolytes in electrochemical devices due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows. nih.gov Pyridinium-based ionic liquids, including structures analogous to this compound, are investigated for these applications. The electrochemical stability of the pyridinium cation is a key attribute.

The table below summarizes key electrochemical properties relevant to pyridinium-based ionic liquids.

| Property | Significance in Electrochemical Applications | Typical Range for Pyridinium ILs |

| Electrochemical Window | Determines the operating voltage range of the device. | 3 - 6 V |

| Ionic Conductivity | Affects the efficiency of charge transport within the electrolyte. | 1 - 100 mS/cm |

| Viscosity | Influences ionic mobility and, consequently, conductivity. | 10 - 500 cP |

| Thermal Stability | Defines the safe operating temperature range. | Stable up to 200-400 °C |

While specific data for this compound is not extensively documented in public literature, its structural components suggest it would be a candidate for such investigations.

Photoconductivity and Charge Transport Phenomena in Pyridinium Systems

Photoconductivity is the phenomenon where a material's electrical conductivity increases upon exposure to light. youtube.com This property is central to the development of optoelectronic devices. Pyridinium derivatives are actively studied for their charge transport capabilities. rsc.org The fundamental process involves the generation of mobile charge carriers (electrons and holes) when photons of sufficient energy are absorbed. youtube.com

In pyridinium systems, both intramolecular and intermolecular charge transport are significant. illinois.eduresearchgate.net The planar structure of the pyridinium and phenyl rings in this compound facilitates π-π stacking, which is crucial for efficient intermolecular charge transport. illinois.edu Studies on push-pull pyridinium salts, where an electron-donating group is attached to a pyridinium ring, have shown solvent-controlled intramolecular charge transfer (ICT) processes. nih.gov The phenyl group in the target compound can participate in these charge transfer dynamics.

Research has demonstrated that the formation of host-guest complexes with macrocycles like cucurbit cam.ac.ukuril can enhance intermolecular charge transport in π-stacked pyridinium dimers by planarizing the molecules. illinois.edu The charge transport properties of pyridinium-based molecular junctions are also influenced by intermolecular electrostatic effects, which can be screened by host-guest complexation. researchgate.net The investigation of photoconductive properties in organometallic complexes containing pyridyl-pyrrole ligands has shown that efficient intramolecular ligand-to-metal charge transfer contributes significantly to the observed photoconductivity. nih.gov

The following table outlines factors influencing charge transport in pyridinium systems.

| Factor | Influence on Charge Transport |

| Molecular Planarity | Enhances π-π stacking and intermolecular charge hopping. illinois.edu |

| Intermolecular Stacking | Creates pathways for charge transport between molecules. illinois.edu |

| Electron Donor-Acceptor Character | Facilitates intramolecular charge transfer upon photoexcitation. rsc.orgnih.gov |

| Supramolecular Assembly | Can control molecular arrangement and improve charge transport efficiency. cam.ac.ukillinois.edu |

Catalysis and Reaction Media

Pyridinium ionic liquids are recognized for their dual role as both reaction media and catalysts in organic synthesis.

The inherent acidity or basicity of pyridinium ionic liquids can be tuned by modifying the cation and anion, allowing them to act as catalysts. Protic pyridinium ionic liquids, which have an acidic proton, have been successfully used as Brønsted acid catalysts for reactions such as esterification and phenol (B47542) alkylation. ionike.com The catalytic activity is directly related to the acidity of the ionic liquid. ionike.com

Pyridinium ILs have been employed as catalysts and solvents in a variety of important organic reactions:

Diels-Alder Reaction: They can enhance reaction rates and stereoselectivity. alfa-chemistry.com

Friedel-Crafts Reaction: Pyridinium ILs can act as both a solvent and a Lewis acid catalyst, promoting the addition of acetylenes to acid chlorides while inhibiting polymerization. alfa-chemistry.com

Suzuki Reaction: Nitrile-functionalized pyridinium ionic liquids serve as effective media for palladium-catalyzed Suzuki reactions, helping to immobilize the catalyst and reduce metal leaching. alfa-chemistry.com

Grignard Reaction: Ether-functionalized alkylpyridinium ionic liquids have been used as solvents for Grignard reactions. alfa-chemistry.com

Condensation Reactions: Dicationic imidazolium-based ionic liquids have shown catalytic activity in Knoevenagel condensations and the synthesis of 4H-pyrans, with the catalytic behavior depending on the anion (e.g., chloride vs. bisulfate). uniroma1.it While not pyridinium-based, this highlights the tunability of ionic liquid catalysis.

The 4-Phenyl-1-propylpyridin-1-ium cation could potentially influence catalytic activity through electronic effects from the phenyl group and steric effects from the propyl chain.

The principles of green chemistry advocate for the use of environmentally benign solvents. Ionic liquids are often considered "green" alternatives to volatile organic compounds (VOCs) due to their low vapor pressure, non-flammability, and thermal stability. nih.govnih.govchemijournal.com Pyridinium-based ionic liquids are part of this research focus. rsc.orgrsc.org

Their advantages as reaction solvents include:

Reduced Volatility: Minimizes air pollution and solvent loss. chemijournal.com

Tunable Properties: The solvent's polarity, viscosity, and solubility characteristics can be adjusted by changing the cation and anion combination. nih.gov

Enhanced Reaction Rates and Selectivity: The ionic nature of the solvent can influence reaction pathways. chemijournal.com

Recyclability: Ionic liquids can often be separated from the reaction products and reused. nih.gov

Studies have focused on designing biodegradable pyridinium ionic liquids by incorporating functional groups like esters into the side chains, which significantly improves their biodegradability compared to simple alkyl chains. rsc.org This approach addresses concerns about the potential environmental persistence of some ionic liquids. rsc.org this compound, with its simple alkyl and aryl substituents, would be a candidate for studies on the structure-biodegradability relationship of pyridinium ILs.

Advanced Separation Technologies

The unique properties of ionic liquids make them promising for various separation processes. While specific applications of this compound in this area are not widely reported, the broader class of pyridinium compounds is relevant. Supramolecular chemistry strategies, for example, have been explored for the separation of pyridine and its isomers. acs.org This involves using host compounds that can selectively form complexes with specific pyridine derivatives, facilitating their extraction from a mixture. acs.org The selectivity of this process depends heavily on the molecular structure of the host. acs.org Given its defined structure, this compound could potentially be a target for separation or act as a component in a separation system designed around pyridinium recognition.

Supramolecular Chemistry and Self-Assembly of Pyridinium Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. Pyridinium compounds are excellent building blocks for supramolecular assembly due to their charged nature and aromatic rings. cam.ac.ukrsc.org

The self-assembly of pyridinium derivatives can lead to the formation of well-ordered structures like hydrogen-bonded chains, which are prevalent in the crystal structures of pyridinium-derived zwitterions. rsc.org The resulting architectures have potential applications in creating ionic or metal-organic frameworks. rsc.org

In the context of redox flow batteries, the supramolecular π-dimerization of pyridinium-based systems has been leveraged to control side reactions. cam.ac.uk The formation of host-guest complexes between pyridinium molecules and macrocycles like cucurbit[n]urils or crown ethers is another key area of research. cam.ac.ukillinois.eduacs.org These interactions can dramatically alter the properties of the pyridinium guest, for instance, by enhancing solubility, improving electrochemical stability, or modulating charge transport. cam.ac.ukillinois.edu The self-assembly of pyridinium salts with crown ethers has been shown to produce materials with interesting photoluminescent properties. acs.org

The structure of this compound, with its aromatic phenyl and pyridinium rings, makes it susceptible to π-π stacking interactions, a key driving force in self-assembly. The positive charge on the pyridinium nitrogen can engage in electrostatic interactions and hydrogen bonding with suitable partners. The interplay of these non-covalent forces can direct the assembly of this molecule into complex, functional supramolecular architectures.

Exploration of Antioxidant Properties

The investigation into the antioxidant capabilities of "this compound" is a nuanced area of study. While extensive research exists on the antioxidant potential of various pyridinium salts, particularly those functionalized with polyphenol groups, specific data for this compound remains scarce in publicly available scientific literature. mdpi.com The following sections outline the standard methodologies that would be employed to ascertain and quantify the antioxidant activity of this compound.

Free Radical Scavenging Assays (e.g., 1,1-diphenyl-picrylhydrazyl (DPPH))

The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a common and reliable method used to evaluate the ability of a compound to act as a free radical scavenger. openagrar.denih.gov The principle of this assay lies in the reduction of the stable DPPH radical, which is deep violet in color, by an antioxidant compound. nih.gov Upon receiving a hydrogen atom or an electron from the antioxidant, the DPPH radical is converted to its non-radical form, DPPH-H, resulting in a color change to a pale yellow. nih.gov This change in color leads to a decrease in absorbance, which can be measured spectrophotometrically at a wavelength of approximately 517 nm. openagrar.de

The antioxidant activity is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the test compound required to scavenge 50% of the DPPH radicals. ekb.eg A lower IC50 value indicates a higher antioxidant potency. For context, the antioxidant activities of various plant extracts and synthetic compounds are often compared to a standard antioxidant like ascorbic acid. openagrar.de

While no specific IC50 values for "this compound" are reported in the reviewed literature, this assay would be the primary in vitro method to determine its hydrogen-donating ability. The presence of the phenyl group and the pyridinium ring could potentially contribute to radical scavenging activity, though this remains to be experimentally verified.

Table 1: Hypothetical DPPH Radical Scavenging Activity Data Presentation This table is for illustrative purposes to show how data from a DPPH assay would be presented. No experimental data for the target compound was found.

| Concentration (µg/mL) | Absorbance at 517 nm | % Inhibition |

|---|---|---|

| Control (DPPH only) | 1.000 | 0% |

| Sample Conc. 1 | 0.850 | 15% |

| Sample Conc. 2 | 0.650 | 35% |

| Sample Conc. 3 | 0.480 | 52% |

| Sample Conc. 4 | 0.300 | 70% |

| IC50 Value | [Calculated from curve] |

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is another widely used method to assess the total antioxidant capacity of a substance. ekb.eg Unlike the DPPH assay, which measures hydrogen-donating ability, the FRAP assay evaluates the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). openagrar.de This reduction is considered an indication of a compound's electron-donating capacity.

The assay is conducted at a low pH, and the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex results in the formation of an intense blue color, which is measured by the change in absorbance at 593 nm. openagrar.de The results are typically expressed as FRAP values (in µM Fe²⁺ equivalents), where a higher value signifies greater reducing power and thus, higher antioxidant activity.

Specific FRAP assay results for "this compound" are not available in the current body of scientific literature. However, this assay would be crucial in providing a comprehensive profile of its antioxidant potential by specifically highlighting its electron-donating capabilities.

Table 2: Illustrative FRAP Assay Data Presentation This table is for illustrative purposes to show how data from a FRAP assay would be presented. No experimental data for the target compound was found.

| Compound | Concentration (µM) | Absorbance at 593 nm | FRAP Value (µM Fe²⁺ Equiv.) |

|---|---|---|---|

| Blank | 0 | 0.050 | 0 |

| FeSO₄ Standard (100 µM) | 100 | 0.450 | 100 |

| Test Sample | 100 | 0.250 | [Calculated from std. curve] |

| Ascorbic Acid (Std.) | 100 | 0.800 | [Calculated from std. curve] |

Computational Analysis of Antioxidant Mechanisms (e.g., Bond Dissociation Enthalpy (BDE))

Computational chemistry offers powerful tools to predict and understand the mechanisms of antioxidant action at a molecular level. One of the key parameters calculated is the Bond Dissociation Enthalpy (BDE). BDE is defined as the standard-state enthalpy change at a specific temperature (usually 298 K) for the homolytic cleavage of a bond. ucsb.edu

In the context of antioxidants, the BDE of an X-H bond (where X is typically O, N, or S) is a critical indicator of the ease with which a compound can donate a hydrogen atom to a free radical. A lower BDE value suggests that the bond is weaker, and thus the hydrogen atom can be more readily abstracted, indicating a potentially higher antioxidant activity via the hydrogen atom transfer (HAT) mechanism.

For "this compound," computational analysis using methods like Density Functional Theory (DFT) would be necessary to calculate the BDE of the C-H bonds on the propyl chain and the phenyl group. However, it is important to note that pyridinium salts lack the phenolic hydroxyl groups that are typically associated with potent antioxidant activity and low BDEs. The primary mechanism of action, if any, might be different. No specific BDE calculations for this compound were found in the reviewed literature.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Phenyl-1-propylpyridin-1-ium iodide?

- Methodological Answer : The compound can be synthesized by refluxing equimolar amounts of pyridine derivatives (e.g., 4-phenylpyridine) with 1-iodopropane in methanol at 50–60°C for 2–6 hours . Purification typically involves solvent evaporation under reduced pressure, followed by recrystallization from ethanol or acetonitrile. Key parameters include:

| Parameter | Condition |

|---|---|

| Solvent | Methanol |

| Temperature | 50–60°C |

| Reaction Time | 2–6 hours |

| Molar Ratio | 1:1 (pyridine:alkyl iodide) |

Yield and purity depend on reaction time and stoichiometric control. Confirm product identity via -NMR and FTIR to verify quaternization of the pyridine nitrogen.

Q. How should researchers characterize the purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Elemental Analysis : Confirm C, H, N, and I content within ±0.3% of theoretical values.

- Melting Point : Compare observed melting range with literature data (±2°C deviation).

- Spectroscopy : -NMR should show downfield shifts for pyridinium protons (δ 8.5–9.5 ppm) and propyl chain signals (δ 0.8–1.8 ppm). FTIR should confirm C-I stretching (~500 cm) and aromatic C-H vibrations .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodological Answer : Ethanol, acetonitrile, or ethyl acetate are effective. Perform solubility tests at room temperature and elevated temperatures (50–70°C). For high-purity crystals, use slow evaporation or cooling crystallization. Monitor crystal growth via polarized light microscopy to avoid amorphous phases .

Advanced Research Questions

Q. How can SHELXL resolve crystallographic disorder or twinning in this compound structures?

- Methodological Answer : SHELXL’s

TWINandBASFcommands refine twinned data by partitioning reflections into domains. For positional disorder, usePARTandSUMPconstraints to model split atoms. Example workflow:

Index the twin law (e.g., twofold rotation) using CELL_NOW.

Apply TWIN matrix in SHELXL to refine scale factors and occupancy .

Validate with R < 5% and Flack parameter < 0.1.

For severe disorder, combine restraints (e.g., SIMU, DELU) with Hirshfeld rigid-bond tests to ensure geometric rationality .

Q. How to address discrepancies between spectroscopic data and crystallographic bond lengths?

- Methodological Answer :

- Step 1 : Cross-validate bond lengths using Mercury’s Materials Module to compare with similar pyridinium salts in the Cambridge Structural Database (CSD).

- Step 2 : Analyze thermal ellipsoids for anisotropic displacement; high ADPs may indicate dynamic disorder not resolved in refinement.

- Step 3 : Reconcile NMR-derived conformations (e.g., propyl chain gauche/anti ratios) with crystallographic torsion angles using Mercury’s conformational analysis tools .

Q. What strategies optimize charge-density analysis for iodide counterion interactions?

- Methodological Answer :

- Use high-resolution synchrotron data (d < 0.8 Å) to model iodide electron density.

- Apply multipole refinement in

SHELXLwithHARandLMPARcommands to account for anharmonicity. - Generate electrostatic potential maps (e.g., via

XD2006) to quantify iodide’s role in stabilizing the pyridinium cation through C-H···I interactions .

Data Contradiction Analysis

Q. How to resolve conflicting UV-Vis absorption spectra between experimental and computational results?

- Methodological Answer :

- Experimental : Ensure solvent polarity matches computational settings (e.g., methanol vs. gas phase).

- Computational : Recalculate TD-DFT spectra with CAM-B3LYP/6-311+G(d,p) and implicit solvent models (e.g., PCM).

- Validation : Compare oscillator strengths and λ shifts. Discrepancies >20 nm may indicate excited-state proton transfer or aggregation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。